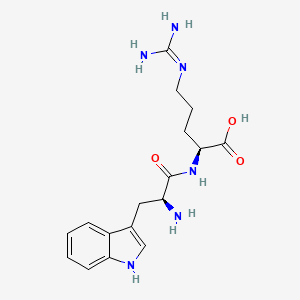

Trp-Arg

概要

説明

L-Tryptophan-L-arginine: is a dipeptide composed of the amino acids L-tryptophan and L-arginine. L-tryptophan is an essential aromatic amino acid that serves as a precursor for several important biomolecules, including serotonin and melatonin . L-arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide . The combination of these two amino acids in a dipeptide form can potentially harness the benefits of both, making it a compound of interest in various scientific fields.

科学的研究の応用

Chemistry: L-Tryptophan-L-arginine is used as a building block in the synthesis of more complex peptides and proteins. It is also studied for its potential as a chiral catalyst in asymmetric synthesis .

Biology: In biological research, L-Tryptophan-L-arginine is used to study protein-protein interactions and enzyme kinetics. It serves as a model compound to understand the behavior of dipeptides in biological systems .

Medicine: L-Tryptophan-L-arginine has potential therapeutic applications due to its role in nitric oxide production and serotonin synthesis. It is being investigated for its effects on cardiovascular health, immune response, and mental well-being .

Industry: In the industrial sector, L-Tryptophan-L-arginine is used in the formulation of dietary supplements and functional foods. It is also explored for its potential in biotechnological applications, such as biosensors and bioactive coatings .

作用機序

L-トリプトファン-L-アルギニンの作用機序には、活性化合物を代謝することが含まれます。 L-トリプトファンは、それぞれ気分と睡眠を調節するセロトニンとメラトニンに変換されます 。 L-アルギニンは、心血管の健康に重要な役割を果たす強力な血管拡張薬である一酸化窒素に変換されます 。 ジペプチドの形は、これらのアミノ酸のバイオアベイラビリティと相乗効果を高める可能性があり、生理的な結果の改善につながります。

6. 類似の化合物との比較

類似の化合物:

L-トリプトファン-L-リシン: 免疫調節、特に免疫調節に治療上の可能性を秘めた別のジペプチドです。

L-トリプトファン-L-ヒスチジン: 抗酸化作用と金属イオンのキレート作用で知られています。

L-アルギニン-L-リシン: 筋肉タンパク質の合成と回復への影響について研究されています.

独自性: L-トリプトファン-L-アルギニンは、セロトニンと一酸化窒素の生成における二重の役割のためにユニークです。 この組み合わせは、精神的な健康と心血管機能の両方に潜在的な利点を提供する可能性があり、学際的な研究において注目すべき化合物となっています .

Safety and Hazards

将来の方向性

The future directions of Trp-Arg research are promising. For instance, Arg-to-Lys substitutions, coupled with side chain length modifications, can be extremely useful for improving the activity and stability of AMPs . Additionally, the development of a rational framework for systematically addressing the challenge of antibiotic resistance using libraries composed of novel Trp- and Arg-rich engineered peptides tested against clinical strains of multidrug-resistant bacteria is a promising direction .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Tryptophan-L-arginine typically involves the coupling of L-tryptophan and L-arginine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .

Industrial Production Methods: Industrial production of L-Tryptophan-L-arginine can be achieved through microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are often used for the production of L-tryptophan and L-arginine, which are then coupled enzymatically or chemically to form the dipeptide . This method is preferred due to its cost-effectiveness and sustainability.

化学反応の分析

反応の種類: L-トリプトファン-L-アルギニンは、次のようなさまざまな化学反応を起こすことができます。

一般的な試薬と条件:

酸化: 酸性条件下での過酸化水素または過マンガン酸カリウム。

還元: 無水条件下での水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。

置換: トリエチルアミンなどの塩基の存在下でのハロアルカンまたはアシルクロリド。

主要な生成物:

酸化: キヌレニン、インドール-3-酢酸。

還元: アグマチン、オルニチン。

置換: N-アルキル化またはN-アシル化誘導体。

4. 科学研究への応用

化学: L-トリプトファン-L-アルギニンは、より複雑なペプチドやタンパク質の合成における構成要素として使用されます。 また、不斉合成におけるキラル触媒としての可能性についても研究されています .

生物学: 生物学的研究では、L-トリプトファン-L-アルギニンは、タンパク質-タンパク質相互作用や酵素動力学を研究するために使用されます。 生物系におけるジペプチドの挙動を理解するためのモデル化合物として役立ちます .

医学: L-トリプトファン-L-アルギニンは、一酸化窒素の生成とセロトニンの合成における役割から、治療上の可能性を秘めています。 心血管の健康、免疫応答、精神的な健康への影響について研究されています .

産業: 産業部門では、L-トリプトファン-L-アルギニンは、栄養補助食品や機能性食品の製剤に使用されます。 また、バイオセンサーや生体活性コーティングなど、バイオテクノロジー分野における可能性も探られています .

類似化合物との比較

L-Tryptophan-L-lysine: Another dipeptide with potential therapeutic benefits, particularly in immune modulation.

L-Tryptophan-L-histidine: Known for its antioxidant properties and role in metal ion chelation.

L-Arginine-L-lysine: Studied for its effects on muscle protein synthesis and recovery.

Uniqueness: L-Tryptophan-L-arginine is unique due to its dual role in serotonin and nitric oxide production. This combination can potentially offer benefits in both mental health and cardiovascular function, making it a compound of significant interest in multidisciplinary research .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O3/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPVBXOHXMBLFW-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

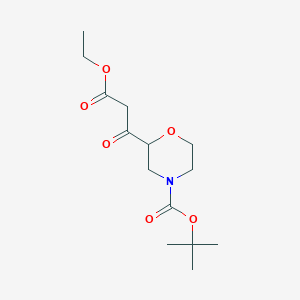

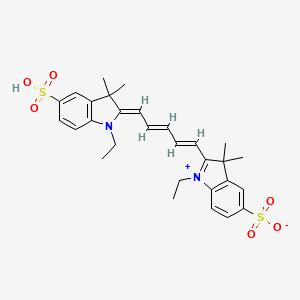

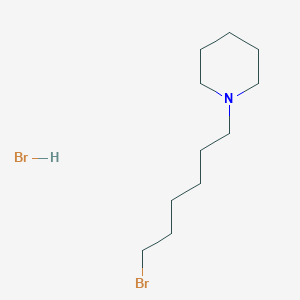

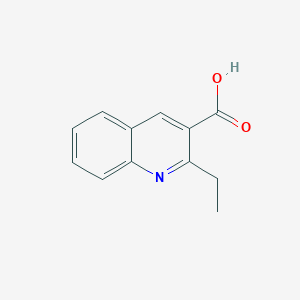

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B3295518.png)

![3-(2-methoxyethyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3295557.png)